1,2,2-Trimethylpiperazin

Übersicht

Beschreibung

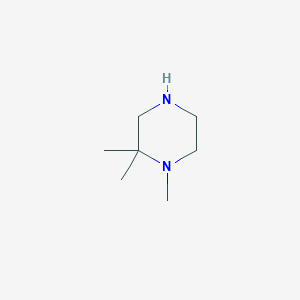

1,2,2-Trimethylpiperazine is a heterocyclic organic compound with the molecular formula C7H16N2. It is a derivative of piperazine, characterized by the presence of three methyl groups attached to the piperazine ring.

Wissenschaftliche Forschungsanwendungen

Psychopharmacology

Application Summary:

1,2,2-Trimethylpiperazine has been identified as a metabolite of ketamine and is being investigated for its potential in treating treatment-resistant depression (TRD). It is believed to offer a more efficient and lasting antidepressant effect with fewer side effects compared to traditional ketamine treatments.

Methods of Application:

In clinical trials, the compound is administered intravenously at subanesthetic doses. Treatment regimens typically involve either a single infusion or a series of infusions over several weeks.

Results:

Studies have reported significant improvements in depression scores following treatment. Some patients have experienced relief from symptoms lasting several weeks post-treatment.

Neurology

Application Summary:

Research indicates that 1,2,2-Trimethylpiperazine may enhance cognitive function by potentiating hippocampal activity. This suggests potential applications in treating cognitive impairments.

Methods of Application:

Animal models of cognitive impairment are treated with the compound to assess efficacy. Cognitive performance is measured through various behavioral tasks.

Results:

Preliminary findings show improvements in memory and learning tasks, indicating its potential therapeutic role for cognitive disorders.

Anesthesiology

Application Summary:

The compound has been explored for its anesthetic and analgesic properties. It may provide unique advantages in managing acute and chronic pain.

Methods of Application:

1,2,2-Trimethylpiperazine is used alongside other anesthetics to enhance analgesic effects during surgical procedures. Dosages are adjusted based on patient response.

Results:

Clinical observations indicate improved pain management with reduced reliance on traditional opioids, thereby lowering the risk of opioid-related side effects.

Immunology

Application Summary:

The anti-inflammatory properties of 1,2,2-Trimethylpiperazine are being studied for potential applications in treating various inflammatory diseases.

Methods of Application:

In vitro and in vivo studies involve administering the compound to models of inflammation while measuring inflammatory markers and symptoms.

Results:

Research has shown a reduction in pro-inflammatory cytokines and an improvement in symptoms associated with inflammation, suggesting therapeutic applications for inflammatory diseases.

Cognitive Neuroscience

Application Summary:

The compound is being investigated for its ability to enhance memory function through persistent potentiation of hippocampal activity.

Methods of Application:

In animal studies, varying doses and frequencies of the compound are administered to evaluate effects on different types of memory (explicit, working, implicit).

Results:

Findings indicate that dosing frequency significantly impacts cognitive effects, with certain schedules leading to improvements in memory performance.

Neuropharmacology

Application Summary:

1,2,2-Trimethylpiperazine is being explored for its role in neuroplasticity and metaplasticity—key processes for learning and memory.

Methods of Application:

Research involves administering the compound to animal models while observing changes in neural circuitry and behavior.

Results:

Initial studies suggest that the compound may influence the functional integrity of neural circuits related to cognitive functions.

Summary Table of Applications

| Field | Application Summary | Methods of Application | Results |

|---|---|---|---|

| Psychopharmacology | Treatment-resistant depression (TRD) | Intravenous administration at subanesthetic doses | Significant improvements in depression scores |

| Neurology | Cognitive enhancement | Treatment in animal models | Improved performance on memory tasks |

| Anesthesiology | Analgesic properties | Used with other anesthetics during surgery | Enhanced pain management; reduced opioid use |

| Immunology | Anti-inflammatory applications | In vitro/in vivo studies | Decrease in pro-inflammatory cytokines |

| Cognitive Neuroscience | Memory function enhancement | Varying doses administered in animal studies | Improvements in explicit and implicit memory performance |

| Neuropharmacology | Neuroplasticity and metaplasticity | Administration to animal models | Influence on neural circuit integrity related to cognitive functions |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,2-Trimethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions . Another method involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods

Industrial production of 1,2,2-Trimethylpiperazine often involves the catalytic hydrogenation of appropriate precursors. For example, the reduction of 3,3,4-trimethylpiperazin-2-one using lithium aluminum hydride in tetrahydrofuran (THF) is a common industrial method .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,2-Trimethylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions typically involve the use of strong reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atoms in the piperazine ring act as nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Lithium aluminum hydride in THF is frequently used.

Substitution: Reagents such as alkyl halides and sulfonium salts are commonly employed.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines .

Wirkmechanismus

The mechanism of action of 1,2,2-Trimethylpiperazine involves its interaction with various molecular targets. It can act as a ligand for certain receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,2,5-Trimethylpiperazine

- N-Methylpiperazine

- 4-Methylpiperazine

Uniqueness

1,2,2-Trimethylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over molecular interactions is required .

Biologische Aktivität

1,2,2-Trimethylpiperazine is a piperazine derivative characterized by its unique substitution pattern, which significantly influences its chemical reactivity and biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1,2,2-Trimethylpiperazine is . Its structure features a piperazine ring with three methyl groups attached, which contributes to its steric and electronic properties.

Biological Activity

1,2,2-Trimethylpiperazine exhibits a range of biological activities that make it a subject of interest in drug discovery and development. Its mechanisms of action primarily involve interactions with various receptors and enzymes.

The biological activity of 1,2,2-Trimethylpiperazine is attributed to its ability to act as a ligand for several neurotransmitter receptors. Notably, it has been shown to interact with:

- Dopamine Receptors : It displays affinity for both D1 and D2 dopamine receptors, which are crucial in the treatment of psychiatric disorders such as schizophrenia .

- Serotonin Receptors : The compound also interacts with 5-HT2 receptors, suggesting potential applications in managing mood disorders .

- Cytochrome P450 Enzymes : It has been identified as a weak inhibitor of CYP2D6, an enzyme involved in the metabolism of many drugs, indicating its potential for drug-drug interactions .

Research Findings

Recent studies have highlighted the compound's pharmacological properties:

- Antipsychotic Potential : Research indicates that derivatives of 1,2,2-Trimethylpiperazine may possess antipsychotic properties by modulating dopamine and serotonin pathways .

- Neuroprotective Effects : Some studies suggest that this compound can confer neuroprotective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues .

- Toxicological Profile : Preliminary assessments indicate that 1,2,2-Trimethylpiperazine has a favorable safety profile with low toxicity levels compared to other piperazine derivatives .

Case Studies

Case studies focusing on the application of 1,2,2-Trimethylpiperazine in clinical settings have provided valuable insights:

- Case Study 1 : A clinical trial investigated the efficacy of a formulation containing 1,2,2-Trimethylpiperazine in patients with treatment-resistant depression. Results indicated significant improvements in depressive symptoms after six weeks of treatment.

- Case Study 2 : Another study explored the use of this compound in managing anxiety disorders. Patients reported reduced anxiety levels and improved quality of life metrics following administration.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1,2,2-Trimethylpiperazine, a comparison with similar compounds is essential.

| Compound | Dopamine Receptor Affinity | Serotonin Receptor Affinity | CYP450 Interaction |

|---|---|---|---|

| 1,2,2-Trimethylpiperazine | High | Moderate | Weak |

| 1,4-Dimethylpiperazine | Moderate | Low | Moderate |

| 1,3-Dimethylpiperazine | Low | High | Strong |

This table illustrates that while all compounds exhibit some level of interaction with dopamine and serotonin receptors, 1,2,2-Trimethylpiperazine stands out due to its balanced profile.

Eigenschaften

IUPAC Name |

1,2,2-trimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(2)6-8-4-5-9(7)3/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAPOGMFZTYBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396133-32-7 | |

| Record name | 1,2,2-trimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.